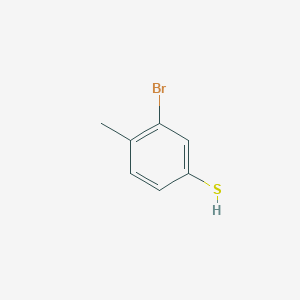![molecular formula C20H20ClNO3 B2578486 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 1326614-95-2](/img/structure/B2578486.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with a pyrrolidine derivative
Step-by-Step Synthesis:
-
Preparation of Benzo[d][1,3]dioxole Derivative:
- Starting material: Catechol
- Reagents: Methylenedioxy group introduction using formaldehyde and hydrochloric acid.
- Conditions: Reflux in an acidic medium.
-
Formation of Pyrrolidine Derivative:
- Starting material: Pyrrolidine
- Reagents: Alkylation with an appropriate halide.
- Conditions: Basic medium, typically using sodium hydride or potassium carbonate.
-
Friedel-Crafts Acylation:
- Reagents: 3-chlorobenzoyl chloride, aluminum chloride as a catalyst.
- Conditions: Anhydrous conditions, typically in dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and biological activity.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. The chlorophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one: Similar structure but with an ethanone backbone.
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-chlorophenyl)propan-1-one: Similar structure but with a para-chlorophenyl group.
Uniqueness
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one is unique due to the specific positioning of the chlorophenyl group and the combination of the benzo[d][1,3]dioxole and pyrrolidine moieties, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c21-17-3-1-2-14(10-17)4-7-20(23)22-9-8-16(12-22)15-5-6-18-19(11-15)25-13-24-18/h1-3,5-6,10-11,16H,4,7-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGDRHQIRWJZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B2578411.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2578415.png)




![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)
![N-(3-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2578424.png)
![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)
